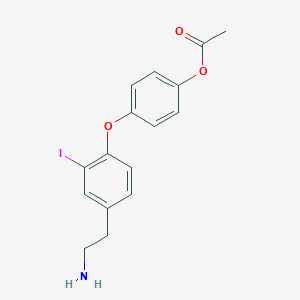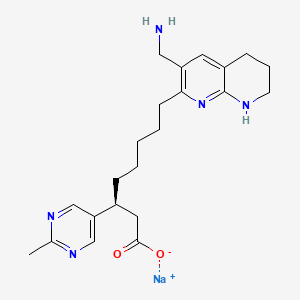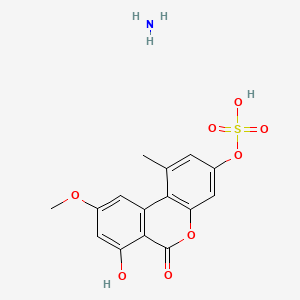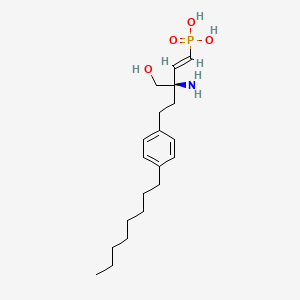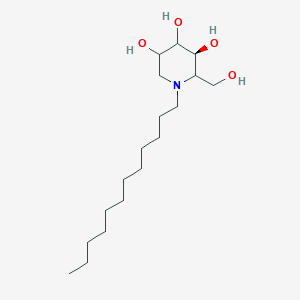![molecular formula C28H26F12N4P2+2 B13839370 4-Pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate](/img/structure/B13839370.png)
4-Pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “MRIQERCGPOWJTG-UHFFFAOYSA-P” is known as hexafluorosilicic acid. It is a chemical compound with the molecular formula H₂SiF₆. Hexafluorosilicic acid is commonly used as a source of fluoride and is converted to various useful hexafluorosilicate salts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexafluorosilicic acid is typically produced as a byproduct during the production of phosphate fertilizers. The industrial production involves the reaction of hydrogen fluoride (HF) with silicon dioxide (SiO₂) or silica-containing materials. The reaction can be represented as follows:
SiO2+6HF→H2SiF6+2H2O
This reaction is carried out under controlled conditions to ensure the efficient formation of hexafluorosilicic acid .
Análisis De Reacciones Químicas
Types of Reactions
Hexafluorosilicic acid undergoes various chemical reactions, including:
Hydrolysis: It can hydrolyze in water to form hydrogen fluoride and silicic acid.
Neutralization: It reacts with bases to form hexafluorosilicate salts.
Decomposition: At high temperatures, it decomposes to release hydrogen fluoride and silicon tetrafluoride.
Common Reagents and Conditions
Hydrolysis: In the presence of water, hexafluorosilicic acid hydrolyzes to form hydrogen fluoride and silicic acid.
Neutralization: Reacts with bases such as sodium hydroxide (NaOH) to form sodium hexafluorosilicate (Na₂SiF₆).
Major Products
Hydrolysis: Hydrogen fluoride (HF) and silicic acid (H₄SiO₄).
Neutralization: Hexafluorosilicate salts such as sodium hexafluorosilicate (Na₂SiF₆).
Aplicaciones Científicas De Investigación
Hexafluorosilicic acid has a wide range of applications in scientific research and industry:
Biology: Employed in the modification of biological surfaces and materials.
Medicine: Investigated for its potential use in dental treatments and fluoride therapies.
Mecanismo De Acción
Hexafluorosilicic acid exerts its effects primarily through the release of fluoride ions. These ions can interact with various molecular targets and pathways, including:
Enzyme Inhibition: Fluoride ions can inhibit certain enzymes by binding to their active sites.
Surface Modification: Fluoride ions can modify the surface properties of materials, enhancing their durability and resistance to degradation.
Comparación Con Compuestos Similares
Hexafluorosilicic acid can be compared with other fluoride-releasing compounds such as:
Sodium Fluoride (NaF): Commonly used in dental products for cavity prevention.
Hydrofluoric Acid (HF): Used in industrial applications for etching glass and metal.
Ammonium Bifluoride (NH₄HF₂): Utilized in cleaning and etching processes.
Hexafluorosilicic acid is unique due to its ability to form hexafluorosilicate salts and its specific applications in industrial processes .
Propiedades
Fórmula molecular |
C28H26F12N4P2+2 |
|---|---|
Peso molecular |
708.5 g/mol |
Nombre IUPAC |
4-pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate |
InChI |
InChI=1S/C28H24N4.2F6P/c1-2-4-28(22-32-19-11-26(12-20-32)24-7-15-30-16-8-24)27(3-1)21-31-17-9-25(10-18-31)23-5-13-29-14-6-23;2*1-7(2,3,4,5)6/h1-20H,21-22H2;;/q+2;2*-1/p+2 |
Clave InChI |
MRIQERCGPOWJTG-UHFFFAOYSA-P |
SMILES canónico |
C1=CC=C(C(=C1)C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3)C[N+]4=CC=C(C=C4)C5=CC=[NH+]C=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



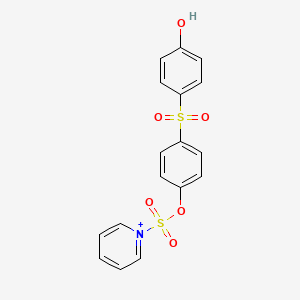
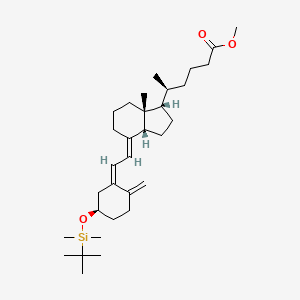
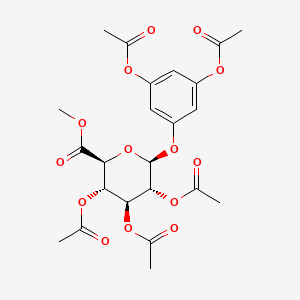
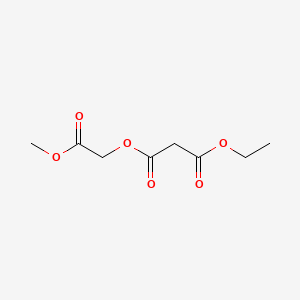


![8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B13839320.png)
